7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline

CAS No.: 1072944-74-1

Cat. No.: VC2999154

Molecular Formula: C15H17ClN2

Molecular Weight: 260.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1072944-74-1 |

|---|---|

| Molecular Formula | C15H17ClN2 |

| Molecular Weight | 260.76 g/mol |

| IUPAC Name | 7-chloro-8-methyl-4-piperidin-1-ylquinoline |

| Standard InChI | InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 |

| Standard InChI Key | ITPJKYOGOLBIFN-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl |

| Canonical SMILES | CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl |

Introduction

Chemical Structure and Properties

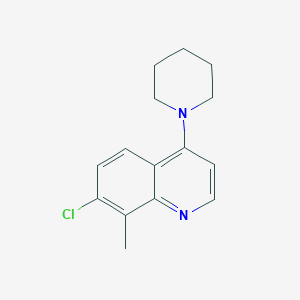

7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline features a quinoline core with three key substituents: a chlorine atom at the 7th position, a methyl group at the 8th position, and a piperidine ring linked to the 4th position. This strategic arrangement of functional groups contributes to the compound's distinct chemical behavior and biological activity.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₂ |

| Molecular Weight | 260.77 g/mol |

| CAS Number | 1072944-74-1 |

| Product Family | Bioactive Small Molecules |

The presence of the chlorine atom enhances the compound's reactivity in substitution reactions, while the piperidine ring increases its binding affinity to biological targets. The quinoline core provides a rigid, planar structure that can potentially intercalate with DNA, a property that may be relevant to its biological activity against pathogens.

Structural Characteristics

The quinoline scaffold of this compound consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. The chlorine substituent at position 7 and the methyl group at position 8 are located on the benzene portion of the quinoline core, while the piperidine ring is attached to the pyridine portion at position 4. This arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its ability to interact with biological membranes and targets.

Biological Activity and Mechanism of Action

The biological activity of 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline is of particular interest, especially in the context of antimalarial research.

Proposed Mechanism of Action

The mechanism of action for this compound likely involves interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting the replication of pathogens. The piperidine ring may enhance the compound's binding affinity to its targets, contributing to increased potency.

Additionally, the lipophilicity conferred by the chlorine and methyl substituents may facilitate the compound's passage through cell membranes, improving its ability to reach intracellular targets. This property is particularly important for antimalarial agents, which often need to penetrate multiple membranes to reach the parasite within red blood cells.

Comparison with Similar Compounds

Understanding the relationship between 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline and similar compounds provides insight into structure-activity relationships and potential applications.

Structural Analogs

Several compounds share structural similarities with 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline:

| Compound | Key Differences | Notable Features |

|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinoline | Contains piperazine instead of piperidine, lacks methyl group | Additional nitrogen in heterocyclic ring |

| 8-Methylquinoline | Lacks chlorine and piperidine substituents | Simpler structure with only methyl substitution |

| 4-(Piperidin-1-yl)quinoline | Lacks chlorine and methyl substituents | Contains only the piperidine substituent |

The unique combination of substituents in 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline confers specific chemical and biological properties that distinguish it from these related compounds. These structural differences can significantly impact the compound's reactivity, binding affinity, and biological activity.

Research Applications

7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline has several potential research applications, particularly in pharmaceutical development.

Antimalarial Drug Development

The most promising application appears to be in antimalarial drug development. With the emergence of resistance to current antimalarial treatments, there is an urgent need for new compounds with novel mechanisms of action . Quinoline derivatives with similar structures have shown potent activity against malaria parasites, suggesting that 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline may have value in this area .

Current Research and Future Directions

Research involving quinoline derivatives with piperidine substituents continues to evolve, particularly in the context of antimalarial drug development.

Future Research Directions

Future research directions involving 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline may include:

-

Optimization of structure to enhance antimalarial potency

-

Investigation of specific molecular targets and mechanisms of action

-

Evaluation of pharmacokinetic properties and toxicity profiles

-

Development of combination therapies to address resistance issues

-

Exploration of activity against other pathogens or diseases

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume